molecular formula C9H7ClF3NO2 B14853589 Methyl 2-(chloromethyl)-6-(trifluoromethyl)isonicotinate

Methyl 2-(chloromethyl)-6-(trifluoromethyl)isonicotinate

Cat. No.: B14853589
M. Wt: 253.60 g/mol
InChI Key: JLULXLSBYWUTLA-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)-6-(trifluoromethyl)isonicotinate is a chemical compound that belongs to the class of isonicotinates It is characterized by the presence of a chloromethyl group and a trifluoromethyl group attached to the isonicotinate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(chloromethyl)-6-(trifluoromethyl)isonicotinate typically involves the introduction of the chloromethyl and trifluoromethyl groups onto the isonicotinate core. One common method involves the reaction of methyl isonicotinate with chloromethylating agents under controlled conditions. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation and trifluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chloromethyl)-6-(trifluoromethyl)isonicotinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted isonicotinates, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

Methyl 2-(chloromethyl)-6-(trifluoromethyl)isonicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(chloromethyl)-6-(trifluoromethyl)isonicotinate involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(chloromethyl)-6-(trifluoromethyl)isonicotinate is unique due to the presence of both chloromethyl and trifluoromethyl groups, which confer distinct reactivity and physicochemical properties. This combination of functional groups makes it a versatile compound with a wide range of applications in various scientific fields .

Properties

Molecular Formula

C9H7ClF3NO2

Molecular Weight

253.60 g/mol

IUPAC Name

methyl 2-(chloromethyl)-6-(trifluoromethyl)pyridine-4-carboxylate

InChI

InChI=1S/C9H7ClF3NO2/c1-16-8(15)5-2-6(4-10)14-7(3-5)9(11,12)13/h2-3H,4H2,1H3

InChI Key

JLULXLSBYWUTLA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)C(F)(F)F)CCl

Origin of Product

United States

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